molecular formula C12H11N3 B6358082 (3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile CAS No. 1439400-17-5

(3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile

Cat. No. B6358082
CAS RN: 1439400-17-5
M. Wt: 197.24 g/mol
InChI Key: PBJNTNUNQFBPEJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

A new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4 H -1,2,4-triazole-3-thiol 1, acetyl acetone 2, various aromatic and heterocyclic aldehydes 3 and phenacyl bromides 4 .


Molecular Structure Analysis

The molecular structure of imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Cancer Treatment

Compounds with a pyrazole core have been studied for their potential cytotoxic effects . For example, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized, and most of them exhibited promising cytotoxic activity .

Antioxidant Activity

Pyrazoline derivatives have been reported to possess antioxidant activity . Oxidative stress can lead to various diseases, and compounds that can neutralize free radicals and reactive oxygen species (ROS) are of great interest in the development of new drugs .

Anti-Inflammatory and Antidepressant Effects

Pyrazoline derivatives have also been reported to have anti-inflammatory and antidepressant effects . These properties could make them useful in the treatment of conditions such as depression and chronic inflammatory diseases .

Anticonvulsant Activity

Some pyrazoline derivatives have shown anticonvulsant activity . This suggests that they could be used in the development of new treatments for conditions like epilepsy .

Antimicrobial Activity

Pyrazoline derivatives have been reported to have antibacterial and antifungal activities . This could make them useful in the development of new antimicrobial drugs .

Neurotoxicity Studies

Research has been conducted on the effects of pyrazoline derivatives on key enzymes in the cholinergic nervous system . This line of research could help in the development of new neurotoxic agents .

Mechanism of Action

Target of Action

Pyrazole derivatives have been shown to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It’s known that some pyrazole derivatives exhibit cytotoxic effects on several human cell lines . This suggests that (3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile might interact with its targets, leading to changes in cellular functions.

Biochemical Pathways

It’s known that cells produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Pyrazole derivatives have been associated with antioxidant activity , suggesting that they might affect these pathways.

Result of Action

Some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis . This suggests that (3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile might have similar effects.

properties

IUPAC Name

2-[3-(pyrazol-1-ylmethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-6-5-11-3-1-4-12(9-11)10-15-8-2-7-14-15/h1-4,7-9H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJNTNUNQFBPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN2C=CC=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile

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